molecular formula C12H25N B13610680 n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine

n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine

Cat. No.: B13610680
M. Wt: 183.33 g/mol
InChI Key: ZPCCQGKZRQUVFS-UHFFFAOYSA-N
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Description

N-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine is a chemical building block of interest in organic synthesis and pharmaceutical research. This amine possesses a cyclohexane ring, a flexible ethyl chain, and a terminal propan-1-amine group, making it a valuable intermediate for constructing more complex molecules. Its structure suggests potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs), analogous to other cyclohexylamine derivatives used in antidiabetic medications like glimepiride . Researchers may employ it in the development of curing agents for epoxy resin systems, as similar aliphatic and cycloaliphatic amines are known to facilitate epoxy curing under various conditions . Furthermore, its amine functional group makes it a candidate for exploring novel synthetic pathways, such as desaturative amination approaches for generating nitrogen-containing heterocycles or as a substrate in catalytic processes involving carbon dioxide fixation . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-[2-(4-methylcyclohexyl)ethyl]propan-1-amine

InChI

InChI=1S/C12H25N/c1-3-9-13-10-8-12-6-4-11(2)5-7-12/h11-13H,3-10H2,1-2H3

InChI Key

ZPCCQGKZRQUVFS-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC1CCC(CC1)C

Origin of Product

United States

Preparation Methods

Overview

The trans-4-methylcyclohexylamine moiety is a crucial building block for synthesizing N-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine. Efficient and high-purity preparation of this intermediate is essential.

Preparation Method via Schmidt Rearrangement (Azide Route)

A robust industrial method involves the Schmidt rearrangement of trans-4-methylcyclohexane formic acid with sodium azide and a protonic acid catalyst, avoiding hazardous hydrazoic acid and expensive metal catalysts. This "one-pot" reaction proceeds via acyl azide intermediate formation, nitrogen gas evolution, and hydrolysis to give trans-4-methylcyclohexylamine with high optical purity (>99.5%) and good yield (>85%).

Key reaction parameters:

Parameter Value/Condition
Starting material trans-4-methylcyclohexane formic acid
Catalyst Protonic acid (e.g., sulfuric acid)
Reagents Sodium azide
Solvent Non-protonic solvent (e.g., trichloromethane)
Molar ratio (formic acid : sodium azide : acid) 1 : 1–1.5 : 1–5 (preferred 1 : 1.2 : 4)
Temperature 0–50 °C (initial), then 10–50 °C
Reaction time 1–2 h initial, then 4–20 h (preferably 12 h)
Workup pH adjustment >9, extraction, concentration, rectification
Yield ~85%
Optical purity (enantiomeric excess) >99.5%

This method benefits from reduced toxicity, simplified operation, and minimized waste generation, making it suitable for industrial scale.

Synthesis of this compound

General Strategy

The target compound is synthesized by coupling the trans-4-methylcyclohexylamine intermediate with a suitable propan-1-amine derivative or its precursor. While direct literature specifically for this compound is limited, analogous synthetic routes involving alkylation or reductive amination of the amine with appropriate alkyl halides or aldehydes are standard in amine chemistry.

Relevant Synthetic Approaches from Literature

  • Reductive amination or alkylation : The trans-4-methylcyclohexylamine can be reacted with 2-bromoethylpropan-1-amine or related intermediates under basic or reductive conditions to install the ethyl linker and propan-1-amine functionality.

  • Coupling via amide or sulfonamide intermediates : In related compounds (e.g., glimepiride analogues), trans-4-methylcyclohexylamine is converted to isocyanate or sulfonyl chloride derivatives, then reacted with amine-containing chains to form urea or sulfonamide linkages.

  • Protection/deprotection strategies : During multi-step syntheses involving cycloalkyl amines, N-tosyl protection and subsequent deprotection under basic conditions are employed to facilitate selective reactions.

Example from Hedgehog Pathway Inhibitor Synthesis

A study on cycloalkyl amine-containing compounds describes partial N-tosyl deprotection during substitution with trans-4-methylcyclohexylamine, followed by re-protection to obtain intermediates for further functionalization. This highlights the importance of protecting groups in complex amine synthesis.

Purification and Characterization

Purification of trans-4-Methylcyclohexylamine Hydrochloride

  • Purification by recrystallization from methanol and acetone yields trans-4-methylcyclohexylamine hydrochloride with purity >99.8% and melting point 262–263 °C.

Purification of Coupled Products

  • Crude amine derivatives are purified by solvent mixtures (methanol, acetone, toluene) with controlled temperature reflux and crystallization steps to achieve >95% purity by HPLC.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield (%) Purity/Notes Reference
Preparation of trans-4-methylcyclohexylamine Schmidt rearrangement (azide route) trans-4-methylcyclohexane formic acid, sodium azide, protonic acid catalyst, non-protonic solvent, 0–50 °C ~85 Optical purity >99.5%, no isomerization
Purification of trans-4-methylcyclohexylamine HCl Recrystallization Methanol, acetone, controlled addition, 25–30 °C 27.2 (based on oxime) Purity >99.8%, melting point 262–263 °C
Coupling with propan-1-amine derivatives Amine substitution or coupling Use of isocyanates, sulfonyl chlorides, or alkyl halides, with base or catalysts Variable Requires protection/deprotection steps
Final purification Reflux and crystallization Solvent mixtures (methanol, acetone, toluene), temperature control - HPLC purity >95%

Chemical Reactions Analysis

Types of Reactions

n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, hydrazones, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the nitrogen atom in the amine group acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form imines or enamines . This nucleophilic addition is a key step in many organic reactions involving this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Structural Features Biological Activity/Application Key Data/References
N-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine Propan-1-amine with 2-(4-methylcyclohexyl)ethyl substituent Hypothetical CNS modulator (untested) Structural analogs in
Glimepiride 3-(4-Methylcyclohexyl)-urea, sulfonyl group Oral hypoglycemic agent; inhibits platelet cyclooxygenase Inhibits arachidonic acid metabolism
ZINC34819523 Propan-1-amine with 4-(3-fluorophenyl)methoxyphenyl group MAO-B inhibitor candidate Docking score: -4.0948
Cinacalcet HCl Naphthyl and 3-(trifluoromethyl)phenyl groups on propan-1-amine Calcimimetic agent (hyperparathyroidism) Regioisomer analysis
(2S,4S)-36 () 4-(4-Methylcyclohexylethyl)piperidine-2-carboxamide 5-HT2C receptor positive allosteric modulator 41% synthesis yield, NMR data

Key Comparative Insights

Lipophilicity and CNS Penetration: The 4-methylcyclohexyl group in this compound enhances lipophilicity compared to ZINC34819523 (fluorophenyl-methoxy substituent) but reduces it relative to Cinacalcet’s naphthyl group.

Stereochemical Impact :

  • Unlike Cinacalcet, which exhibits significant activity differences between regioisomers (e.g., diastereomers show 10–100x potency variations) , the stereochemical effects of the 4-methylcyclohexyl group in the target compound remain uncharacterized but likely influence receptor binding.

Enzyme Interactions :

  • While ZINC34819523 targets MAO-B with high docking scores, the cyclohexyl group in the target compound may favor interactions with G protein-coupled receptors (e.g., 5-HT2C) over oxidases, as seen in 5-HT2C modulators like (2S,4S)-36 .

Metabolic Stability :

  • The urea group in glimepiride improves metabolic stability compared to primary amines like this compound, which may undergo faster N-dealkylation .

Synthetic Complexity :

  • The synthesis of N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine () involves multistep chiral resolution (e.g., UPLC with 99% enantiomeric excess), suggesting similar challenges for the target compound’s scalable production .

Research Implications

  • Pharmacological Profiling : Prioritize assays for 5-HT2C receptor modulation and MAO-B inhibition to validate hypothesized CNS activity .
  • Stereoisomer Studies : Investigate enantiomer-specific effects using chiral chromatography (e.g., Chiralpak® AS-H) .
  • Structure-Activity Relationship (SAR) : Explore substituent variations (e.g., replacing cyclohexyl with bicyclic moieties) to optimize potency and selectivity.

Biological Activity

n-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine, also known as 4-Methylcyclohexylpropan-1-amine, is a compound of interest in biological research due to its potential pharmacological effects. This article reviews its biological activity, including mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H25N. Its structure features a propan-1-amine backbone with a 4-methylcyclohexyl substituent, which may influence its biological interactions and pharmacodynamics.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as a selective agonist for serotonin receptors, particularly the 5-HT2C subtype. This receptor is involved in various physiological processes, including mood regulation and appetite control.

Key Mechanisms

  • Receptor Binding : The compound may bind to serotonin receptors, modulating their activity and leading to downstream effects on neurotransmission.
  • Signal Transduction : Activation of these receptors can initiate G protein-coupled signaling pathways, influencing cellular responses such as calcium flux and gene expression.

Biological Activity

Research into the biological activity of this compound has revealed several notable effects:

  • Antidepressant-like Effects : Animal models have indicated that this compound may exhibit antidepressant-like properties by enhancing serotonergic signaling.
  • Appetite Regulation : Its action on 5-HT2C receptors suggests potential applications in appetite suppression and weight management.

Study 1: Antidepressant Activity

A study conducted on rodent models assessed the antidepressant-like effects of this compound. The results showed a significant reduction in immobility time in the forced swim test, indicating potential antidepressant activity (PubMed ID: 28657744) .

Study 2: Appetite Suppression

In another study focused on metabolic effects, the compound was administered to diet-induced obese mice. The results demonstrated a decrease in food intake and body weight over four weeks, supporting its role in appetite regulation (ResearchGate publication) .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
n-(2-(4-Ethylcyclohexyl)ethyl)propan-1-amineC12H25NModerate serotonin receptor agonist
n-(2-(3-Methylcyclohexyl)ethyl)propan-1-amineC12H25NWeak serotonergic activity
n-(2-(4-Methoxycyclohexyl)ethyl)propan-1-amineC12H25NStronger receptor affinity

Q & A

Basic: What are the established synthetic routes for N-(2-(4-Methylcyclohexyl)ethyl)propan-1-amine, and how do intermediate isolation steps influence yield?

Methodological Answer:
A common strategy involves multi-step alkylation and amination reactions. For example, analogous compounds like N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine are synthesized via nucleophilic substitution between a halogenated intermediate (e.g., 3-chloropropan-1-amine) and a substituted phenol derivative under basic conditions . Key steps include:

  • Intermediate purification : Column chromatography (e.g., ethyl acetate/MeOH/NEt₃ mixtures) improves purity but may reduce overall yield due to compound loss .
  • Reaction optimization : Temperature control (e.g., 60–80°C) and stoichiometric excess of the amine precursor (1.2–1.5 eq) enhance efficiency.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., methylcyclohexyl protons at δ 0.8–1.5 ppm, amine protons at δ 1.5–2.5 ppm).
  • HPLC : Relative retention times (RRT) and response factors (RF) from pharmacopeial standards (e.g., 1-(4-methoxyphenyl)propan-2-amine with RRT 2.64) guide method development .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 281.0141 for N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine) confirms molecular weight .

Basic: How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli, inspired by phenethylamine derivatives showing activity at 25–50 µg/mL .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) at 10–100 µM to assess safety margins.
  • Structural analogs : Compare with N-(2-methoxyethyl)-3-(4-phenylmethoxyphenoxy)propan-1-amine, where ether linkages modulate bioavailability .

Advanced: How do steric and electronic effects of the 4-methylcyclohexyl group influence reaction kinetics in synthesis?

Methodological Answer:

  • Steric hindrance : The bulky cyclohexyl group slows nucleophilic substitution rates. Computational modeling (DFT) predicts energy barriers for transition states .
  • Electronic effects : Electron-donating methyl groups stabilize intermediates via hyperconjugation, as seen in tert-butylamino analogs .
  • Case study : In N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]propan-1-amine, steric effects reduce yields by 15–20% compared to linear alkyl analogs .

Advanced: How can contradictory data in biological activity reports be resolved?

Methodological Answer:

  • Purity validation : Use HPLC-MS to rule out impurities (e.g., despropionyl fentanyl derivatives at ≥98% purity) as confounding factors .
  • Solvent effects : DMSO vs. aqueous solubility impacts apparent activity; e.g., 4-Methylhex-2-en-1-amine shows 30% higher MIC in DMSO .
  • Receptor profiling : Compare binding affinities (e.g., κ-opioid vs. μ-opioid receptors) to explain divergent in vivo results .

Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • QSAR modeling : Use MolDescriptor (e.g., logP, polar surface area) to correlate substituents (e.g., methylcyclohexyl vs. trichlorophenoxy) with antimicrobial potency .
  • Docking studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .
  • Case study : 3-(3-Fluoropiperidin-1-yl)propan-1-amine derivatives showed 5× higher selectivity for serotonin receptors after fluorine substitution .

Key Notes

  • Advanced Techniques : Focus on mechanistic studies (e.g., DFT, QSAR) to address research gaps.
  • Contradictions : Highlight purity, solvent, and receptor selectivity as critical variables.

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